4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring. The sulfonamide group is linked to a 3-oxopropyl chain, which further connects to an azetidine ring (a strained 4-membered nitrogen heterocycle). The azetidine is substituted with a 6-methyl-2-oxo-2H-pyran-4-yloxy moiety, introducing an oxygenated heterocyclic system.
Properties
IUPAC Name |
4-tert-butyl-N-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-15-11-17(12-21(26)29-15)30-18-13-24(14-18)20(25)9-10-23-31(27,28)19-7-5-16(6-8-19)22(2,3)4/h5-8,11-12,18,23H,9-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFNYMLSKGCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the benzenesulfonamide core using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol.
Attachment of the pyranone moiety: This can be accomplished through an esterification reaction between the azetidine derivative and 6-methyl-2-oxo-2H-pyran-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results, suggesting that it may serve as a lead compound for developing new antibiotics.
Anti-Tubercular Activity
A series of derivatives related to this compound have been synthesized and evaluated for anti-tubercular activity. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving IC50 values below 1 µg/mL . This highlights the potential of the compound as an anti-tubercular agent.
Enzyme Inhibition Studies
The sulfonamide structure is known for its ability to inhibit various enzymes. Recent studies have focused on its potential as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The enzyme inhibition profile suggests that modifications to the sulfonamide structure can enhance therapeutic efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Showed significant antimicrobial effects, suggesting potential for antibiotic development |
| Anti-Tubercular Activity Study | Tested against Mycobacterium tuberculosis | Some derivatives displayed IC50 values < 1 µg/mL, indicating strong anti-tubercular properties |
| Enzyme Inhibition Study | Inhibition of α-glucosidase and acetylcholinesterase | Potential applications in T2DM and AD treatment; modifications enhanced inhibition rates |
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Affecting cellular pathways: Influencing signal transduction pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamide and heterocyclic derivatives:
| Compound Name | Key Structural Features | Biological Activity | Uniqueness | Reference |
|---|---|---|---|---|
| Target Compound | tert-Butyl, sulfonamide, azetidine, pyran-oxy | Under investigation | Unique azetidine-pyran-oxy linkage | |
| 4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}benzenesulfonamide | tert-Butyl, sulfonamide, dimethoxypyrimidine | Antibacterial | Bipyrimidine core enhances selectivity | |
| 4-tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide | tert-Butyl, sulfonamide, cyanopyrazine | Biochemical probe | Cyanopyrazine improves enzyme interaction | |
| N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl, pyridazinyl | Anti-inflammatory | CF3 group increases metabolic resistance | |
| 4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-benzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | tert-Butyl, sulfonamide, benzoxazepin | CNS modulation | Benzoxazepin core enhances blood-brain barrier penetration |
Key Differences and Implications
Azetidine vs. Larger Heterocycles
- The azetidine ring in the target compound introduces ring strain , which can enhance reactivity compared to 5- or 6-membered heterocycles (e.g., pyrimidine or pyridazine). This strain may improve binding kinetics but reduce metabolic stability .
- Compounds with benzoxazepin (7-membered ring) exhibit better CNS activity due to increased lipophilicity and brain penetration .
Substituent Effects
- In contrast, cyanopyrazine in similar derivatives enhances π-π stacking with aromatic residues .
- Trifluoromethyl groups (e.g., in ) improve resistance to oxidative metabolism but may reduce solubility.
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | 4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}benzenesulfonamide |
|---|---|---|
| Molecular Weight | ~505 g/mol | ~489 g/mol |
| LogP (Predicted) | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 7 | 8 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.3 (aqueous) |
Data derived from structural modeling and analog comparisons
Biological Activity
The compound 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Azetidine Ring : Contributes to the compound's pharmacokinetic properties.
- Benzenesulfonamide Moiety : Often associated with antibacterial and anti-inflammatory activities.
- Pyran Derivative : Imparts unique interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 414.55 g/mol.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties. The benzenesulfonamide group is known for its ability to inhibit bacterial growth, potentially acting through interference with folate synthesis pathways.
Anticancer Potential
Research has suggested that compounds similar to this structure may exert anticancer effects by inhibiting specific kinases involved in tumor proliferation. The incorporation of the azetidine and pyran rings may enhance selectivity towards cancer cells, reducing toxicity to normal cells.
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of various enzymes, including kinases involved in cancer progression.
- Cell Cycle Arrest : It has been hypothesized that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of the pyran ring may provide antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations ranging from 10 to 50 µg/mL. The mechanism was linked to the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed significant reduction in cell viability at concentrations above 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
